WEHI-9625

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

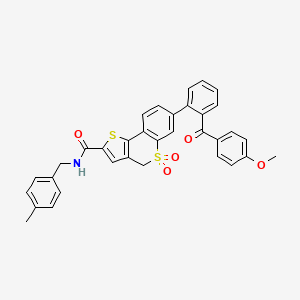

7-[2-(4-methoxybenzoyl)phenyl]-N-[(4-methylphenyl)methyl]-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27NO5S2/c1-21-7-9-22(10-8-21)19-35-34(37)30-17-25-20-42(38,39)31-18-24(13-16-29(31)33(25)41-30)27-5-3-4-6-28(27)32(36)23-11-14-26(40-2)15-12-23/h3-18H,19-20H2,1-2H3,(H,35,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVRUUKJUZNKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C4=C(C=C(C=C4)C5=CC=CC=C5C(=O)C6=CC=C(C=C6)OC)S(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H27NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WEHI-9625: A Deep Dive into its Mechanism of Action as a Pro-Survival Molecule

For Immediate Release

Melbourne, Australia - In the intricate dance of cellular life and death, the small molecule WEHI-9625 has emerged as a key player, offering researchers a powerful tool to dissect the early stages of apoptosis. This in-depth guide elucidates the mechanism of action of this compound, a first-in-class tricyclic sulfone that selectively inhibits apoptosis, providing critical insights for researchers, scientists, and drug development professionals.

Core Mechanism: Stabilization of the VDAC2-BAK Complex

This compound exerts its pro-survival effects by targeting the intrinsic apoptosis pathway at a critical juncture: the activation of the pro-apoptotic protein BAK. The molecule's primary mechanism involves its direct interaction with Voltage-Dependent Anion Channel 2 (VDAC2), a protein located on the outer mitochondrial membrane.[1][2] This binding event promotes and stabilizes the interaction between VDAC2 and mouse BAK.[1][3][4]

Under normal physiological conditions, VDAC2 sequesters BAK, holding it in an inactive state.[4] Upon receiving an apoptotic stimulus, BAK dissociates from VDAC2, undergoes a conformational change, and oligomerizes to form pores in the mitochondrial outer membrane.[3][4] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of pro-apoptotic factors like cytochrome c and initiates the cascade of caspase activation, ultimately leading to cell death.

This compound effectively puts a brake on this process. By reinforcing the VDAC2-BAK complex, it prevents the release and subsequent activation of BAK.[1][4] This early intervention, prior to any mitochondrial damage, is a key feature of this compound's action, preserving not only the integrity of the mitochondria but also the overall function and long-term viability of the cell.[1][2]

Specificity and Potency

A crucial aspect of this compound is its remarkable specificity. It potently inhibits apoptosis driven by the mouse form of BAK but is completely inactive against human BAK and the closely related pro-apoptotic protein BAX.[3][5] This species-specific activity makes this compound an invaluable tool for preclinical studies in mouse models of diseases where inhibiting apoptosis could be beneficial.

| Compound | Target | EC50 | Species Specificity |

| This compound | Mouse BAK-driven apoptosis | 69 nM[5] | Mouse |

The VDAC2 Binding Site: A Closer Look

Research has pinpointed a key residue on VDAC2, Alanine 172 (A172), as being crucial for the interaction with this compound.[4] Mutational studies have shown that altering this residue can impact the stability of the VDAC2-BAK interaction and, consequently, the efficacy of this compound. For instance, mutating A172 to tryptophan (A172W) renders cells less responsive to the inhibitory effects of this compound, suggesting that this residue is a critical component of the binding pocket for the small molecule.[4][6] It is hypothesized that this compound occupies a pocket within the VDAC2-BAK interface, enhancing their natural interaction.[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach to assess its activity, the following diagrams are provided.

Caption: this compound binds to VDAC2, stabilizing the VDAC2-BAK complex and preventing apoptosis.

References

- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New small-molecule inhibitors block apoptosis in mice | 2019-10-16 | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Tricyclic Sulfone WEHI-9625: A Targeted Inhibitor of Mouse BAK-Driven Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WEHI-9625 is a first-in-class, potent, and specific small molecule inhibitor of the intrinsic apoptosis pathway. This tricyclic sulfone selectively targets the Voltage-Dependent Anion Channel 2 (VDAC2), modulating its interaction with the pro-apoptotic protein B-cell lymphoma 2 antagonist/killer (BAK). By stabilizing the VDAC2-BAK complex, this compound prevents the conformational changes in BAK that are prerequisite for mitochondrial outer membrane permeabilization and subsequent cell death. Notably, this inhibitory action is specific to mouse BAK, with no activity against human BAK or the related protein BAX. This technical guide provides a comprehensive overview of this compound, including its target, mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Target and Mechanism of Action

The primary molecular target of this compound is the Voltage-Dependent Anion Channel 2 (VDAC2), a protein located in the outer mitochondrial membrane. This compound exerts its anti-apoptotic effect not by directly inhibiting BAK, but by binding to VDAC2 and enhancing its natural inhibitory interaction with mouse BAK.[1][2] This stabilization of the VDAC2-BAK complex prevents the activation and subsequent oligomerization of BAK, which are critical steps in the intrinsic apoptosis pathway.[3] Consequently, this compound blocks apoptosis at a very early stage, prior to mitochondrial damage, thereby preserving cellular integrity and function.[2] The specificity of this compound for mouse BAK is a key characteristic, rendering it a valuable tool for studying the specific roles of BAK in apoptosis in murine models.[1]

Quantitative Data

The biological activity of this compound has been characterized by its effective concentration in cell-based assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line | Assay Conditions | Reference |

| EC50 | 69 nM | Mcl-1-/-Bax-/- MEFs | Inhibition of apoptosis induced by ABT-737 | [1] |

| Concentration Range for Cell Death Prevention | 0-10 µM | Mcl-1-/-Bax-/- MEFs | Inhibition of BIM BH3-induced mitochondrial membrane potential loss | [1] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of intrinsic apoptosis, highlighting the inhibitory role of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (Propidium Iodide Staining)

This protocol is used to quantify the percentage of dead cells in a population following treatment with apoptotic stimuli and this compound.

-

Cell Seeding: Seed Mcl-1-/-Bax-/- Mouse Embryonic Fibroblasts (MEFs) in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1 hour.

-

Apoptosis Induction: Induce apoptosis by adding an EC70 concentration of an apoptotic stimulus, such as the BCL-2 inhibitor ABT-737.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Staining: Add Propidium Iodide (PI) to a final concentration of 1 µg/mL.

-

Analysis: Analyze the plate on a flow cytometer or a fluorescence plate reader. PI-positive cells are counted as non-viable.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay measures the loss of mitochondrial membrane potential (ΔΨm), an early event in apoptosis.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

-

Apoptosis Induction: Induce apoptosis with a suitable stimulus, for example, the BIM BH3 peptide.

-

Incubation: Incubate for 4-6 hours.

-

JC-1 Staining: Remove the medium and add fresh medium containing 2 µM of the JC-1 dye. Incubate for 30 minutes at 37°C.

-

Washing: Wash the cells twice with phosphate-buffered saline (PBS).

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. Healthy cells with a high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with a low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Caspase Activity Assay

This assay quantifies the activity of executioner caspases (caspase-3 and -7), which are activated downstream of mitochondrial permeabilization.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

-

Apoptosis Induction: Induce apoptosis as described previously.

-

Incubation: Incubate for 8-12 hours.

-

Lysis and Reagent Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).

-

Incubation: Incubate at room temperature for 1-2 hours to allow for the enzymatic reaction to occur.

-

Analysis: Measure the luminescence using a plate reader. The light output is proportional to the caspase activity.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted apoptosis inhibitors. Its unique mechanism of action, involving the stabilization of the VDAC2-BAK complex, provides a novel strategy for preventing unwanted cell death in the context of murine models of disease. The detailed protocols and workflows presented in this guide are intended to facilitate further research into the therapeutic potential of modulating the VDAC2-BAK axis.

References

Unveiling the Interaction of WEHI-9625 with VDAC2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WEHI-9625 is a novel, first-in-class small molecule inhibitor of apoptosis that selectively targets the voltage-dependent anion channel 2 (VDAC2). By binding to VDAC2, this compound stabilizes the VDAC2-BAK complex, preventing the pro-apoptotic protein BAK from initiating the mitochondrial pathway of apoptosis. This technical guide provides an in-depth overview of the this compound binding site on VDAC2, its mechanism of action, and detailed protocols for key experiments used to characterize this interaction. The information presented here is intended to support further research and development of VDAC2-targeting therapeutics.

Introduction to this compound and its Target, VDAC2

This compound is a tricyclic sulfone compound that has been identified as a potent inhibitor of apoptosis specifically mediated by the mouse form of the pro-apoptotic protein BAK.[1] Unlike many apoptosis inhibitors that target downstream caspases, this compound acts at an earlier stage, preventing mitochondrial outer membrane permeabilization (MOMP) and preserving cellular function and long-term viability.[1][2]

The direct binding partner of this compound is the voltage-dependent anion channel 2 (VDAC2), a protein located in the outer mitochondrial membrane.[1][2] VDAC2 is a known regulator of apoptosis through its interaction with the BCL-2 family proteins, including BAK and BAX.[3] In healthy cells, VDAC2 sequesters BAK, holding it in an inactive state.[3] Upon receiving an apoptotic stimulus, BAK is released from VDAC2 to oligomerize and form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases. This compound prevents this critical step by enhancing the interaction between VDAC2 and BAK.[3]

The this compound Binding Site on VDAC2

The precise, high-resolution crystallographic structure of this compound in complex with VDAC2 has not yet been determined. However, mutagenesis studies have identified a critical residue in VDAC2 that is essential for the activity of this compound, strongly implicating it as a key component of the binding site or a residue that allosterically governs binding.

The Crucial Role of Alanine 172

Research has pinpointed Alanine 172 (A172) of VDAC2 as a lynchpin for this compound's inhibitory function.[3] Site-directed mutagenesis studies have shown that mutating this residue to a bulky tryptophan (A172W) completely abolishes the ability of this compound to prevent BAK-driven apoptosis.[3][4] This suggests that the A172 residue is either directly involved in the binding pocket that accommodates this compound or that its mutation induces a conformational change in VDAC2 that prevents the compound from binding effectively.[3] It is hypothesized that this compound takes advantage of a pocket within the VDAC2-BAK complex, and the A172 residue is central to this pocket.[3]

Quantitative Data

The primary quantitative measure of this compound's efficacy is its half-maximal effective concentration (EC50) in cell-based apoptosis assays.

| Compound | Parameter | Value | Assay Context |

| This compound | EC50 | 69 nM | Inhibition of apoptosis in mouse embryonic fibroblasts (MEFs) |

Table 1: Potency of this compound.[2]

Mechanism of Action: Signaling Pathway

This compound functions by stabilizing the inhibitory interaction between VDAC2 and BAK at the mitochondrial outer membrane. This prevents the activation of BAK and the subsequent downstream events of the intrinsic apoptotic pathway.

Caption: Signaling pathway of this compound-mediated inhibition of apoptosis.

Experimental Protocols

The characterization of this compound and its binding to VDAC2 relies on a series of key in vitro and cell-based assays.

Site-Directed Mutagenesis of VDAC2

This protocol describes the generation of the VDAC2 A172W mutant to investigate the importance of this residue for this compound activity.

Materials:

-

Plasmid DNA containing wild-type VDAC2 cDNA

-

Mutagenic primers for A172W substitution (forward and reverse)

-

High-fidelity DNA polymerase (e.g., Phusion, Q5)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli for transformation

-

LB agar plates with appropriate antibiotic

Protocol:

-

Primer Design: Design primers incorporating the desired A172W mutation. The forward primer should contain the codon change from GCT (Alanine) to TGG (Tryptophan).

-

PCR Amplification: Perform inverse PCR using the wild-type VDAC2 plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.

-

DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

-

Transformation: Transform the DpnI-treated PCR product into competent E. coli.

-

Selection and Sequencing: Select colonies grown on antibiotic-containing plates and isolate plasmid DNA. Verify the desired A172W mutation by Sanger sequencing.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.

Materials:

-

Cells expressing wild-type or mutant VDAC2

-

This compound

-

Apoptosis-inducing agent (e.g., BH3 mimetics)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a dilution series of this compound for a specified pre-incubation time.

-

Apoptosis Induction: Add the apoptosis-inducing agent to the wells and incubate for the desired period.

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer.[3][5][6]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated as described in the cell viability assay

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.[1][2][7][8][9]

Experimental Workflow Visualization

The following diagram illustrates the workflow for identifying and validating the VDAC2 binding site of this compound.

Caption: Workflow for identifying the this compound binding site on VDAC2.

Conclusion and Future Directions

This compound represents a significant advancement in the development of apoptosis inhibitors, with a unique mechanism of action centered on the stabilization of the VDAC2-BAK complex. The identification of VDAC2 residue A172 as a critical determinant of its activity provides a crucial foothold for understanding the molecular basis of its interaction. Future research, including co-crystallization studies of the this compound-VDAC2 complex, will be instrumental in precisely defining the binding site and will facilitate the structure-guided design of next-generation VDAC2 modulators with improved potency and selectivity for therapeutic applications in diseases characterized by excessive apoptosis.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. promega.com [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 6. ch.promega.com [ch.promega.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kumc.edu [kumc.edu]

- 9. bosterbio.com [bosterbio.com]

WEHI-9625: A Technical Guide to the Specific Inhibition of Mouse BAK

For Researchers, Scientists, and Drug Development Professionals

Abstract

WEHI-9625 is a pioneering, first-in-class small molecule inhibitor that demonstrates high specificity for the mouse pro-apoptotic protein BAK.[1] This tricyclic sulfone compound functions by uniquely stabilizing the interaction between BAK and the voltage-dependent anion channel 2 (VDAC2) on the mitochondrial outer membrane, effectively preventing the activation of BAK and the subsequent initiation of the intrinsic apoptotic pathway.[1][2][3] Notably, this compound is completely inactive against human BAK and the closely related protein BAX, making it an invaluable tool for preclinical research in mouse models of diseases where aberrant apoptosis plays a role.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with the effector proteins BAK and BAX playing a pivotal role in mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and neurodegenerative disorders.

This compound has emerged as a critical research tool for dissecting the specific role of mouse BAK in apoptosis. Its unique mechanism of action, which involves the stabilization of the inhibitory VDAC2-BAK complex, offers a novel strategy for modulating apoptosis.[1][2][3] This guide serves as a comprehensive resource for researchers utilizing this compound, providing the necessary technical details to design and execute robust experiments.

Quantitative Data

The following table summarizes the key quantitative data for this compound based on currently available literature.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| EC50 | 69 nM | Mcl1-/- Bax-/- MEFs | Apoptosis Inhibition | [1][4] |

| IC50 | Not explicitly reported as a direct binding affinity value (Kd). The EC50 reflects the functional inhibition of apoptosis. | Various mouse cell lines | Caspase Activation, Annexin V Staining, Mitochondrial Depolarization | [5] |

Note: A direct binding affinity (Kd) for the interaction of this compound with the VDAC2-BAK complex has not been reported in the reviewed literature. The EC50 value represents the half-maximal effective concentration for the inhibition of apoptosis.

Mechanism of Action

This compound exerts its inhibitory effect on mouse BAK through a novel mechanism that involves the mitochondrial protein VDAC2. In healthy cells, VDAC2 is associated with BAK, maintaining it in an inactive state. Upon apoptotic stimulus, BAK dissociates from VDAC2, undergoes a conformational change, oligomerizes, and forms pores in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.

This compound binds to VDAC2 and enhances its interaction with mouse BAK.[1][2][3] This stabilization of the VDAC2-BAK complex prevents the dissociation and subsequent activation of BAK, thereby inhibiting MOMP and apoptosis.[2][3] The specificity of this compound for mouse BAK is attributed to key amino acid differences between mouse and human BAK, particularly at residue A172 on VDAC2 which is implicated in the binding of this compound.[3][6]

Signaling Pathway Diagram

Caption: this compound stabilizes the VDAC2-BAK complex, preventing apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability in the presence of an apoptotic stimulus.

Materials:

-

Mouse embryonic fibroblasts (MEFs) from Mcl1-/- Bax-/- mice

-

This compound

-

BH3 mimetics (e.g., S63845, A-1331852)

-

DMEM with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed Mcl1-/- Bax-/- MEFs in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0-10 µM) for 1 hour.

-

Induce apoptosis by adding a specific concentration of a BH3 mimetic (e.g., 10 µM S63845 and 0.1 µM A-1331852).[3] Include a vehicle control (DMSO).

-

Incubate for 24-48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Co-Immunoprecipitation (Co-IP) of VDAC2 and BAK

This protocol is designed to demonstrate the stabilization of the VDAC2-BAK interaction by this compound.

Materials:

-

Mouse cells expressing HA-tagged VDAC2

-

This compound

-

Apoptosis-inducing agent (e.g., BH3 mimetics)

-

Lysis buffer (e.g., 1% digitonin in MELB buffer: 20 mM HEPES pH 7.5, 100 mM sucrose, 2.5 mM MgCl2, 100 mM KCl) with protease inhibitors

-

Anti-HA antibody-conjugated beads (e.g., anti-HA magnetic beads)

-

Wash buffer (e.g., Lysis buffer with lower digitonin concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for Western blotting: anti-BAK and anti-VDAC2 (e.g., VDAC2 Antibody #9412 from Cell Signaling Technology).[7]

Procedure:

-

Treat cells with this compound or vehicle (DMSO) for the desired time, followed by treatment with an apoptosis-inducing agent.

-

Harvest cells and lyse them in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Pre-clear the lysate by incubating with control beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-HA beads overnight at 4°C with gentle rotation.

-

Wash the beads three times with wash buffer.

-

Elute the protein complexes from the beads by boiling in elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using anti-BAK and anti-VDAC2 antibodies.

Mitochondrial Outer Membrane Permeabilization (MOMP) Assay

This assay measures the release of cytochrome c from the mitochondria to the cytosol, a key indicator of MOMP.

Materials:

-

Mouse cells

-

This compound

-

Apoptosis-inducing agent

-

Digitonin permeabilization buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, with 0.025% digitonin)

-

Fixation and permeabilization buffers for flow cytometry

-

Anti-cytochrome c antibody (conjugated to a fluorophore)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle, followed by an apoptosis-inducing agent.

-

Harvest and wash the cells with PBS.

-

Permeabilize the plasma membrane by resuspending the cells in digitonin permeabilization buffer for 5 minutes on ice. This selectively permeabilizes the plasma membrane while leaving the mitochondrial outer membrane intact.

-

Fix and permeabilize the cells using appropriate buffers.

-

Stain with a fluorescently labeled anti-cytochrome c antibody.

-

Analyze the cells by flow cytometry to quantify the percentage of cells that have lost mitochondrial cytochrome c.

Experimental and Logical Workflows

Discovery and Validation Workflow for this compound

The discovery of this compound likely followed a systematic high-throughput screening and validation workflow.

Caption: A typical workflow for small molecule inhibitor discovery and validation.

Logical Relationship for Co-IP Experiment

This diagram illustrates the expected outcomes of a co-immunoprecipitation experiment designed to test the effect of this compound.

Caption: Expected outcomes of a Co-IP experiment testing this compound's effect.

Conclusion

This compound stands out as a highly specific and potent inhibitor of mouse BAK-mediated apoptosis. Its unique mechanism of stabilizing the VDAC2-BAK complex provides a valuable tool for researchers to investigate the intricacies of the intrinsic apoptotic pathway in murine models. This technical guide offers a comprehensive overview of this compound, equipping scientists with the necessary knowledge to effectively utilize this compound in their research endeavors. Further investigation into the precise binding kinetics and the structural basis of its species specificity will undoubtedly provide deeper insights into the regulation of apoptosis and may inform the development of future therapeutics targeting this critical pathway.

References

- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VDAC2 Antibody | Cell Signaling Technology [cellsignal.com]

WEHI-9625: A Technical Guide to its Foundational Research as a VDAC2-Dependent Apoptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEHI-9625 is a novel, first-in-class tricyclic sulfone small molecule that has emerged as a potent and specific inhibitor of the intrinsic apoptosis pathway.[1] This document provides an in-depth technical overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols relevant to its study. This compound represents a significant advancement in the field of apoptosis modulation by demonstrating the feasibility of selectively inhibiting this process at an early stage, upstream of mitochondrial damage.[2]

Mechanism of Action

This compound exerts its anti-apoptotic effect through a unique mechanism centered on the interaction between the B-cell lymphoma 2 (BCL-2) family member BAK and the voltage-dependent anion channel 2 (VDAC2) on the outer mitochondrial membrane. In healthy cells, VDAC2 sequesters BAK, preventing its activation and the subsequent permeabilization of the mitochondrial outer membrane (MOMP), a critical step in the intrinsic apoptosis cascade.[3]

This compound has been shown to bind directly to VDAC2.[1][2] This binding event stabilizes the VDAC2-BAK complex, reinforcing the inhibitory effect of VDAC2 on BAK.[3] By stabilizing this interaction, this compound effectively prevents the dissociation of BAK from VDAC2, which is a prerequisite for BAK activation by pro-apoptotic stimuli. A key residue, Alanine 172 (A172) within VDAC2, has been identified as crucial for the activity of this compound. Mutation of this residue to Tryptophan (A172W) abrogates the inhibitory effect of this compound, suggesting its involvement in the binding site or in the conformational changes necessary for the stabilization of the VDAC2-BAK complex.[3][4]

A significant feature of this compound is its remarkable specificity for mouse BAK. It is completely inactive against human BAK and the closely related pro-apoptotic protein BAX.[1] This species-specific activity highlights subtle but critical differences in the regulation of apoptosis between species.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from foundational studies. The data is primarily focused on its in vitro efficacy in inhibiting apoptosis.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line/System | Apoptotic Stimulus | Readout | EC50 | Reference |

| Apoptosis Inhibition | - | - | - | 69 nM | [1] |

| Cell Viability | Mcl1-/- Bax-/- Mouse Embryonic Fibroblasts (MEFs) | BIM BH3 peptide | Mitochondrial Membrane Potential | - (Effective at 0-10 µM) | [1] |

| Cell Viability | BAX/VDAC2-deficient MEFs expressing wild-type VDAC2 | BH3-mimetics (10 µM S63845 and 0.1 µM A1331852) | Propidium Iodide Exclusion (Flow Cytometry) | Concentration-dependent inhibition | [4] |

| Cell Viability | BAX/VDAC2-deficient MEFs expressing VDAC2 A172W | BH3-mimetics (10 µM S63845 and 0.1 µM A1331852) | Propidium Iodide Exclusion (Flow Cytometry) | No inhibition observed | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the foundational research of this compound are provided below.

Cell Viability Assay by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is adapted from methodologies used to assess the effect of this compound on cell death.

Materials:

-

Cells of interest (e.g., Mouse Embryonic Fibroblasts)

-

This compound

-

Apoptotic stimulus (e.g., BH3-mimetic drugs)

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water, diluted to a working concentration of 1-2 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 24-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Treatment: Treat cells with varying concentrations of this compound, with or without an apoptotic stimulus, for the desired duration (e.g., 24-48 hours). Include appropriate vehicle controls.

-

Cell Harvesting: Following treatment, harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method like trypsinization, followed by neutralization with serum-containing medium.

-

Washing: Transfer the cell suspension to flow cytometry tubes and wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.

-

Staining: Resuspend the cell pellet in a suitable volume of PBS (e.g., 100-500 µL) and add the PI staining solution to a final concentration of 1-2 µg/mL.

-

Incubation: Incubate the cells in the dark, on ice, for 15 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. PI is typically excited by a 488 nm laser and its emission is detected in the red fluorescence channel (e.g., ~617 nm). Live cells with intact membranes will exclude PI, while dead cells will be permeable to the dye and fluoresce red. The percentage of PI-positive cells represents the dead cell population.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay is used to determine if an anti-apoptotic compound acts upstream of mitochondrial outer membrane permeabilization.

Materials:

-

Cells of interest

-

This compound

-

Apoptotic stimulus

-

Mitochondrial membrane potential-sensitive dye (e.g., TMRE or JC-1)

-

Cell culture medium

-

Flow cytometer or fluorescence microscope

Procedure using TMRE (Tetramethylrhodamine, Ethyl Ester):

-

Cell Treatment: Treat cells with this compound and/or an apoptotic stimulus as described in the cell viability assay.

-

Dye Loading: Approximately 30 minutes before the end of the treatment period, add TMRE to the culture medium to a final concentration of 20-200 nM (the optimal concentration should be determined empirically for the specific cell type).

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 20-30 minutes to allow the dye to accumulate in active mitochondria.

-

Harvesting and Washing: Harvest the cells and wash with PBS as described above.

-

Analysis: Analyze the cells by flow cytometry. TMRE fluorescence is typically detected in the PE channel. A decrease in TMRE fluorescence indicates depolarization of the mitochondrial membrane, a hallmark of apoptosis.

Clonogenic Survival Assay

This assay assesses the long-term ability of a single cell to proliferate and form a colony after treatment, providing a stringent measure of cytoprotection.

Materials:

-

Cells of interest

-

This compound

-

Apoptotic stimulus

-

Complete cell culture medium

-

6-well culture plates

-

Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

-

Cell Treatment: Treat a bulk population of cells with this compound and/or an apoptotic stimulus for a defined period (e.g., 24 hours).

-

Cell Seeding: After treatment, harvest the cells, perform a cell count, and re-seed a known number of viable cells into 6-well plates. The seeding density should be optimized to yield countable colonies (typically 50-150) in the control wells.

-

Incubation: Incubate the plates for 7-14 days, allowing sufficient time for single cells to form colonies of at least 50 cells.

-

Fixation and Staining: After the incubation period, wash the plates with PBS, fix the colonies with methanol for 10-15 minutes, and then stain with Crystal Violet solution for 10-20 minutes.

-

Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

-

Calculation: Calculate the plating efficiency (PE) for the control group (PE = (number of colonies formed / number of cells seeded) x 100). The surviving fraction (SF) for each treatment group is then calculated as: SF = (number of colonies formed / (number of cells seeded x (PE / 100))).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in inhibiting apoptosis.

Caption: A typical experimental workflow for evaluating this compound.

References

WEHI-9625: A Technical Guide to its Inhibitory Effect on Mitochondrial Outer Membrane Permeabilization

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule WEHI-9625 and its specific inhibitory action on mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptotic pathway. The information presented herein is intended for professionals in the fields of cell biology, cancer research, and pharmacology to facilitate a deeper understanding of this targeted apoptosis inhibitor.

Mitochondrial outer membrane permeabilization is a pivotal step in apoptosis, largely regulated by the B-cell lymphoma 2 (BCL-2) family of proteins. The pro-apoptotic effector proteins BAX and BAK, upon activation, oligomerize at the outer mitochondrial membrane, leading to the formation of pores that release cytochrome c and other pro-apoptotic factors into the cytosol. This event triggers a cascade of caspase activation, ultimately leading to programmed cell death.[1][2][3][4] The intricate regulation of this pathway presents therapeutic opportunities for diseases characterized by excessive or insufficient apoptosis.

This compound has emerged as a first-in-class tricyclic sulfone that specifically inhibits apoptosis by preventing MOMP.[5][6] This document details its mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.

Mechanism of Action: Stabilizing the VDAC2-BAK Interaction

This compound exerts its pro-survival effect by targeting the interaction between the voltage-dependent anion channel 2 (VDAC2) and the pro-apoptotic protein BAK.[7][8] In healthy cells, VDAC2 is localized to the outer mitochondrial membrane and sequesters BAK, maintaining it in an inactive state.[9][10] During apoptosis, activator BH3-only proteins promote the dissociation of BAK from VDAC2, leading to BAK activation, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane.[9][10][11]

This compound directly binds to VDAC2, enhancing its interaction with and sequestration of mouse BAK.[7][8] This stabilization of the VDAC2-BAK complex effectively prevents the activation of BAK, thereby blocking the downstream events of MOMP and apoptosis.[9][10] Notably, this compound is highly specific for the mouse form of BAK and does not exhibit activity against human BAK or the closely related pro-apoptotic protein BAX.[5][12] This specificity is attributed to key residue differences between mouse and human BAK.[9]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and specificity of this compound in inhibiting apoptosis.

| Parameter | Value | Cell Line / System | Assay Type | Reference |

| EC50 | 69 nM | Not specified | Apoptosis Inhibition | [5][6][13] |

| Concentration Range for Cell Death Prevention | 0-10 µM | Mcl1-/- Bax-/- MEFs | Cell Viability Assay | [5][13] |

| Effect on Mitochondrial Membrane Potential | Potent Inhibition | Bax-/- cells (induced by BIM BH3) | Mitochondrial Depolarization Assay | [5] |

| Effect on Mitochondrial Membrane Potential | No Inhibition | Bak-/- cells (induced by BIM BH3) | Mitochondrial Depolarization Assay | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe generalized protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay (Propidium Iodide Staining)

This assay is used to quantify the percentage of dead cells in a population. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter dead cells, thus staining their nuclei.

-

Cell Treatment: Seed cells (e.g., Mcl1-/- Bax-/- Mouse Embryonic Fibroblasts) in appropriate culture plates. Treat cells with an apoptotic stimulus (e.g., ABT-737) in the presence or absence of varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Following treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Staining: Resuspend the cell pellet in a buffer containing propidium iodide (e.g., 1 µg/mL).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm. The percentage of PI-positive cells represents the dead cell population.

Mitochondrial Membrane Potential Assay

This assay measures the mitochondrial membrane potential (ΔΨm), which is an indicator of mitochondrial health. A loss of ΔΨm is an early event in apoptosis.

-

Cell Treatment: Treat cells as described in the cell viability assay protocol.

-

Staining: During the final 30-60 minutes of treatment, add a potentiometric dye (e.g., TMRE, TMRM, or JC-1) to the culture medium.

-

Analysis:

-

For TMRE/TMRM: Harvest and analyze cells by flow cytometry. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

For JC-1: This dye forms red-fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green-fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

BAK Activation and Oligomerization Assay

These assays directly assess the conformational changes and higher-order structures of BAK that are indicative of its activation.

-

BAK Conformational Change:

-

Cell Treatment and Lysis: Treat cells and lyse them in a mild detergent buffer (e.g., CHAPS-based buffer).

-

Immunoprecipitation: Use an antibody that specifically recognizes the activated conformation of BAK to immunoprecipitate it from the cell lysates.

-

Western Blotting: Analyze the immunoprecipitated proteins by SDS-PAGE and western blotting using a total BAK antibody.

-

-

BAK Oligomerization (Blue Native PAGE):

-

Mitochondrial Isolation: Isolate mitochondria from treated and untreated cells.

-

Lysis and Electrophoresis: Lyse the mitochondria in a digitonin-based buffer and separate the protein complexes on a Blue Native polyacrylamide gel.

-

Western Blotting: Transfer the proteins to a membrane and probe with an anti-BAK antibody to visualize BAK-containing complexes of different sizes (monomers, dimers, and higher-order oligomers).

-

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes discussed in this guide.

Caption: Mechanism of this compound action on the intrinsic apoptosis pathway.

Caption: Generalized experimental workflow for assessing this compound activity.

Caption: Logical diagram illustrating the specificity of this compound.

References

- 1. Where killers meet--permeabilization of the outer mitochondrial membrane during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis: mitochondrial membrane permeabilization--the (w)hole story? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial outer membrane permeabilization during apoptosis: the innocent bystander scenario - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial outer-membrane permeabilization and remodelling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. targetmol.cn [targetmol.cn]

- 7. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New small-molecule inhibitors block apoptosis in mice | 2019-10-16 | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound - MedChem Express [bioscience.co.uk]

- 13. cenmed.com [cenmed.com]

An In-depth Technical Guide to the Tricyclic Sulfone Core of WEHI-9625: A Novel Apoptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WEHI-9625 is a first-in-class, potent, and specific small molecule inhibitor of mouse BAK-driven apoptosis. Its core chemical feature is a novel tricyclic sulfone scaffold, which is fundamental to its biological activity. This document provides a comprehensive technical overview of the tricyclic sulfone structure of this compound, its mechanism of action, and the experimental methodologies used to characterize it.

The Tricyclic Sulfone Core of this compound

This compound is distinguished by its unique tricyclic sulfone structure. While the precise, step-by-step synthesis of this compound is not publicly detailed, the core has been identified through extensive medicinal chemistry efforts.[1] The development of this compound originated from a high-throughput screening campaign, followed by a seven-year medicinal chemistry program to optimize its potency and specificity.[1]

While the exact synthetic route for this compound remains proprietary, the broader class of tricyclic sulfones has been a subject of interest in medicinal chemistry, with various synthetic strategies being explored for different therapeutic targets.

Mechanism of Action: Stabilizing the VDAC2-BAK Complex

This compound exerts its anti-apoptotic effect through a novel mechanism: it directly binds to the voltage-dependent anion channel 2 (VDAC2) on the outer mitochondrial membrane.[2][3] This binding event promotes and stabilizes the interaction between VDAC2 and the pro-apoptotic protein BAK.[2][3]

Under normal conditions, VDAC2 sequesters BAK, keeping it in an inactive state.[4] Upon receiving an apoptotic signal, BAK is released from VDAC2, leading to its activation, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane, a key step in the intrinsic apoptosis pathway. This compound effectively locks BAK in its inactive conformation by strengthening its association with VDAC2, thereby preventing the initiation of apoptosis.[2]

Crucially, this compound is highly specific for the mouse form of BAK and does not inhibit human BAK or the closely related pro-apoptotic protein BAX.[2] This species-specific activity is attributed to subtle differences in the amino acid sequences of mouse and human BAK.

The interaction between this compound and VDAC2 is sensitive to mutations in VDAC2. Specifically, the A172 residue of VDAC2 has been identified as a key component of the binding site for this compound.[4] Mutation of this residue to tryptophan (A172W) abrogates the inhibitory activity of this compound, highlighting the precise nature of this molecular interaction.[4]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in preventing apoptosis.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 69 nM | Mouse Embryonic Fibroblasts (MEFs) | [2] |

Experimental Protocols

The characterization of this compound involved a series of cellular and biochemical assays to determine its potency, specificity, and mechanism of action. Below are detailed methodologies for the key experiments.

Cell Viability and Apoptosis Assays

Objective: To determine the ability of this compound to prevent cell death induced by apoptotic stimuli.

Methodology:

-

Cell Culture: Mouse embryonic fibroblasts (MEFs) deficient in both Mcl-1 and Bax (Mcl1-/-Bax-/-) were used. These cells are primed for apoptosis and are sensitive to inducers of the intrinsic pathway.

-

Induction of Apoptosis: Apoptosis was induced using BH3 mimetics, such as ABT-737, which inhibit anti-apoptotic BCL-2 proteins.

-

Treatment: Cells were pre-treated with varying concentrations of this compound for a specified period before the addition of the apoptotic stimulus.

-

Readouts:

-

Propidium Iodide (PI) Staining: Cell death was quantified by flow cytometry after staining with PI, a fluorescent dye that only enters cells with compromised plasma membranes.

-

Caspase Activation: Caspase-3/7 activity, a hallmark of apoptosis, was measured using a luminogenic substrate (Caspase-Glo 3/7 Assay).

-

Mitochondrial Depolarization: Changes in mitochondrial membrane potential (ΔΨm) were assessed using a fluorescent dye such as TMRE (tetramethylrhodamine, ethyl ester). A loss of ΔΨm is an early event in apoptosis.

-

Experimental Workflow for Apoptosis Assays

Caption: Experimental workflow for assessing apoptosis inhibition.

VDAC2 Binding and BAK Interaction Assays

Objective: To confirm the direct binding of this compound to VDAC2 and its effect on the VDAC2-BAK interaction.

Methodology:

-

Cell Lines: MEFs lacking VDAC2 (Vdac2-/-) were used to demonstrate the VDAC2-dependency of this compound's activity.

-

Co-immunoprecipitation: To assess the VDAC2-BAK interaction, cells were lysed and immunoprecipitation was performed using an antibody against VDAC2. The presence of BAK in the immunoprecipitate was then detected by western blotting. The effect of this compound on the amount of co-immunoprecipitated BAK was quantified.

-

Cellular Thermal Shift Assay (CETSA): This technique was used to demonstrate direct target engagement of this compound with VDAC2 in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. Cells were treated with this compound, heated to various temperatures, and the amount of soluble VDAC2 was quantified by western blotting.

Conclusion

This compound, with its distinctive tricyclic sulfone core, represents a significant advancement in the development of apoptosis inhibitors. Its unique mechanism of action, involving the stabilization of the VDAC2-BAK complex, offers a novel therapeutic strategy for conditions characterized by excessive cell death. The detailed experimental protocols provided herein serve as a guide for researchers in the field to further explore the potential of this and related compounds. The specificity of this compound for mouse BAK makes it a valuable tool for preclinical studies, while also highlighting the need for the development of human-specific analogues for clinical translation.

References

In-depth Technical Guide: Early-Stage Apoptosis Inhibition by WEHI-9625

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of WEHI-9625, a first-in-class small molecule inhibitor of early-stage apoptosis. This compound offers a unique mechanism for preserving cellular function by intervening before the commitment step of mitochondrial outer membrane permeabilization (MOMP). This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to characterize this potent inhibitor.

Core Mechanism of Action: Stabilization of the VDAC2-BAK Complex

This compound is a tricyclic sulfone compound that selectively inhibits apoptosis driven by the pro-apoptotic protein, mouse BAK.[1] Its novel mechanism of action does not involve direct inhibition of caspases, which act further downstream in the apoptotic cascade. Instead, this compound targets the interaction between Voltage-Dependent Anion Channel 2 (VDAC2) and BAK at the mitochondrial outer membrane.[1]

In healthy cells, VDAC2 sequesters BAK, maintaining it in an inactive state. Upon receiving an apoptotic stimulus, BAK dissociates from VDAC2, undergoes a conformational change, and oligomerizes to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation. This compound binds to VDAC2 and stabilizes the VDAC2-BAK complex, preventing the release and activation of BAK.[1] This early intervention preserves mitochondrial integrity and long-term cellular viability.[1] Notably, this compound is specific for mouse BAK and does not inhibit human BAK or the closely related pro-apoptotic protein BAX.

Quantitative Data on Apoptosis Inhibition

The efficacy of this compound has been quantified across various cell types and apoptotic stimuli. The data presented below is a summary of key findings from published research.

| Cell Type | Apoptotic Stimulus | Assay Readout | This compound EC50 (nM) | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Etoposide | Cell Viability (PI exclusion) | 69 | |

| Bax-/- Thymocytes | Dexamethasone | Caspase Activation | ~100 | [2] |

| Bax-/- Platelets | ABT-737 | Mitochondrial Depolarization | ~100 | [2] |

| Bax-/-Vdac2-/- MEFs expressing wild-type VDAC2 | S63845 (10 µM) + A1331852 (0.1 µM) | Cell Viability (PI exclusion) | Potent Inhibition | |

| Bax-/-Vdac2-/- MEFs expressing VDAC2A172W | S63845 (10 µM) + A1331852 (0.1 µM) | Cell Viability (PI exclusion) | Inactive |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the characterization of this compound.

Cell Culture and Apoptosis Induction

-

Cell Lines: Mouse Embryonic Fibroblasts (MEFs), including wild-type, Bax-/-, and Bax-/-Vdac2-/-, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Apoptosis Induction: Apoptosis was induced by treating cells with various stimuli, including etoposide, dexamethasone, ABT-737, or a combination of BH3 mimetics S63845 and A1331852 at concentrations determined to elicit an EC70 response in the absence of an inhibitor.[2]

Workflow for Assessing Apoptosis Inhibition

Cell Viability Assay (Propidium Iodide Exclusion)

-

Cell Seeding: Plate cells in 96-well plates at a density of 1 x 104 cells per well and allow them to adhere overnight.

-

Treatment: Pre-incubate cells with varying concentrations of this compound for 1 hour.

-

Apoptosis Induction: Add the desired apoptotic stimulus and incubate for 24-48 hours.

-

Staining: Add propidium iodide (PI) to a final concentration of 1 µg/mL.

-

Analysis: Analyze the percentage of PI-positive (dead) cells using a flow cytometer.

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Cell Preparation: Prepare cells as described for the cell viability assay.

-

Staining: After treatment with this compound and the apoptotic stimulus, add a fluorescent mitochondrial membrane potential dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to the cell culture medium at a final concentration of 20 nM.

-

Incubation: Incubate the cells for 30 minutes at 37°C.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader. A decrease in fluorescence indicates mitochondrial depolarization.

Caspase Activation Assay

-

Cell Lysis: Following treatment, lyse the cells according to the manufacturer's protocol of a commercial caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

-

Substrate Addition: Add the luminogenic caspase substrate to the cell lysate.

-

Incubation: Incubate at room temperature for 1 hour.

-

Measurement: Measure the luminescence using a plate reader. An increase in luminescence is indicative of caspase-3/7 activation.

Clonogenic Survival Assay

-

Cell Treatment: Treat cells in a flask with this compound and the apoptotic stimulus for a defined period (e.g., 24 hours).

-

Cell Seeding: After treatment, wash the cells, trypsinize, and seed a low number of viable cells (e.g., 500-1000 cells) into 6-well plates.

-

Incubation: Culture the cells for 7-14 days to allow for colony formation.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Analysis: Count the number of colonies (defined as a cluster of ≥50 cells). The surviving fraction is calculated by normalizing the number of colonies in the treated group to that of the untreated control. This assay provides a measure of long-term cell survival and proliferative capacity.[1]

References

Methodological & Application

WEHI-9625: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

WEHI-9625 is a novel small molecule inhibitor of apoptosis, the process of programmed cell death.[1][2] It functions by specifically targeting the interaction between the voltage-dependent anion channel 2 (VDAC2) and the pro-apoptotic protein BAK in mice.[2][3] By binding to VDAC2, this compound stabilizes the VDAC2-BAK complex, thereby preventing BAK-mediated apoptosis.[4] This document provides detailed protocols for the preparation and application of this compound in cell culture, along with methods for assessing its inhibitory effects on apoptosis.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis and development. Dysregulation of apoptosis is implicated in a variety of diseases, including cancer and neurodegenerative disorders. The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway, with BAK and BAX being the ultimate effectors of mitochondrial outer membrane permeabilization, a point of no return in apoptotic signaling.

This compound has emerged as a valuable research tool for studying the intricacies of apoptosis. It is a tricyclic sulfone compound that exhibits high selectivity for mouse BAK, with no activity against human BAK or the closely related protein BAX.[1] This specificity makes it an excellent probe for dissecting the role of mouse BAK in various cellular processes. This compound acts by binding to VDAC2, a protein resident in the outer mitochondrial membrane, and enhancing its interaction with BAK. This stabilization of the VDAC2-BAK complex sequesters BAK, preventing its activation and subsequent induction of apoptosis.

This application note provides detailed protocols for the use of this compound in a laboratory setting, including its preparation, cell treatment, and methods to quantify its anti-apoptotic effects.

Data Presentation

| Parameter | Value | Reference |

| Target | Mouse BAK (Bcl-2 homologous antagonist/killer) | [1][2][3] |

| Mechanism of Action | Binds to VDAC2 and promotes its ability to inhibit apoptosis driven by mouse BAK | [1][2] |

| Specificity | Selective for mouse BAK; inactive against human BAK and BAX | [1] |

| Typical In Vitro Concentration Range | 0 - 10 µM | [1] |

| Solubility | DMSO: 2 mg/mL | [3] |

| Storage | Powder: -10 to -25°C; Solution: -20°C (use within 1 year) | [1][3] |

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO at 2 mg/mL.[3] To prepare a 10 mM stock solution, calculate the required amount of DMSO based on the molecular weight of this compound.

-

Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

-

Under sterile conditions, add the calculated volume of DMSO to the vial.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year.[1]

Cell Culture and Treatment

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions. The following is based on protocols for mouse embryonic fibroblasts (MEFs).

Materials:

-

Mouse cell line of interest (e.g., MEFs)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

Apoptotic stimulus (e.g., etoposide, staurosporine, UV irradiation)

-

Multi-well cell culture plates

Protocol:

-

Seed the cells in a multi-well plate at a density that will allow for optimal growth during the experiment.

-

Incubate the cells overnight to allow for attachment and recovery.

-

The following day, prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. A typical final concentration range for this compound is 0-10 µM.[1] Also, prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for a predetermined amount of time before or concurrently with the addition of an apoptotic stimulus. The optimal pre-incubation time should be determined empirically.

-

Induce apoptosis using the desired stimulus at a concentration and duration known to induce apoptosis in your cell line.

-

Following the treatment period, harvest the cells for downstream analysis of apoptosis.

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol utilizes flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Phosphate-buffered saline (PBS)

-

Binding Buffer (typically provided in the kit)

-

Propidium Iodide (PI) solution (typically provided in the kit)

-

Flow cytometer

Protocol:

-

Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.

-

Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

Assessment of Mitochondrial Membrane Potential (ΔΨm)

A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential. This can be assessed using cationic fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.

Materials:

-

TMRE or JC-1 dye

-

Complete cell culture medium

-

Flow cytometer or fluorescence microscope

Protocol (using TMRE):

-

Following treatment with this compound and the apoptotic stimulus, add TMRE to the cell culture medium at a final concentration of 100-200 nM.

-

Incubate the cells for 15-30 minutes at 37°C.

-

Harvest the cells as described in the apoptosis assay protocol.

-

Wash the cells with PBS.

-

Resuspend the cells in PBS for analysis.

-

Analyze the fluorescence intensity by flow cytometry (typically in the PE channel for TMRE). A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential and an increase in apoptosis.

Experimental Workflow

Caption: Experimental workflow for this compound treatment.

References

Application Notes and Protocols for WEHI-9625, a Selective Inhibitor of Mouse BAK-Driven Apoptosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of WEHI-9625, a first-in-class, tricyclic sulfone inhibitor of apoptosis. This document details its mechanism of action, effective concentrations in key murine cell lines, and detailed protocols for assessing its activity.

Introduction

This compound is a potent and selective inhibitor of mouse BCL-2 homologous antagonist/killer (BAK), a key pro-apoptotic protein. It functions by binding to the voltage-dependent anion channel 2 (VDAC2) on the mitochondrial outer membrane, which in turn stabilizes the inhibitory VDAC2-BAK complex. This stabilization prevents BAK activation and subsequent downstream apoptotic events, such as mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation. Notably, this compound is inactive against human BAK and the related pro-apoptotic protein BAX.[1][2]

Mechanism of Action

This compound exerts its anti-apoptotic effect by modulating the interaction between VDAC2 and BAK at the mitochondrial outer membrane. In healthy cells, VDAC2 sequesters BAK, preventing its activation. Upon receiving an apoptotic stimulus, BAK dissociates from VDAC2, undergoes a conformational change, oligomerizes, and forms pores in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. This compound reinforces the VDAC2-mediated inhibition of BAK by stabilizing the VDAC2-BAK complex, thus preventing the initiation of the mitochondrial apoptotic cascade.[3][4][5]

Below is a diagram illustrating the signaling pathway of this compound's action.

Quantitative Data: Effective Concentrations of this compound in vitro

The effective concentration of this compound varies depending on the cell line and the specific assay. The following table summarizes the known effective concentrations.

| Cell Line | Assay | Readout | Effective Concentration | Reference |

| Mcl1-/-Bax-/- Mouse Embryonic Fibroblasts (MEFs) | Cell Viability | Prevention of cell death | 0-10 µM | [1] |

| Bax-/- Mouse Embryonic Fibroblasts (MEFs) | Mitochondrial Membrane Potential | Inhibition of BIM BH3-induced depolarization | Potent inhibition (specific concentration not stated) | [1] |

| General (in vitro assay) | Apoptosis Inhibition | EC50 | 69 nM | [1][2] |

| Bax-/-Vdac2-/- MEFs expressing wild-type VDAC2 | Cell Viability (induced with BH3 mimetics) | Inhibition of cell death | Dose-dependent inhibition with increasing concentrations of this compound | [3] |

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the efficacy of this compound are provided below.

Protocol 1: Cell Viability Assessment using Propidium Iodide (PI) Staining

This protocol is designed to quantify the percentage of dead cells in a population following treatment with this compound and an apoptotic stimulus.

Experimental Workflow:

Materials:

-

Bax-/- Mouse Embryonic Fibroblasts (MEFs) or other suitable mouse cell line

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Apoptotic stimulus (e.g., BH3 mimetics like S63845 and A1331852)

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide (PI) staining solution (e.g., 10 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed Bax-/- MEFs in 12-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.

-

This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., a dose range from 10 nM to 10 µM) or a vehicle control (DMSO) for 1-2 hours.

-

Induction of Apoptosis: Add the apoptotic stimulus to the wells. For example, treat with an EC50 concentration of combined BH3 mimetics (e.g., 10 µM S63845 and 0.1 µM A1331852).

-

Incubation: Incubate the cells for a predetermined time, which should be optimized for the specific apoptotic stimulus and cell line (e.g., 16-24 hours).

-

Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a cell scraper or mild trypsinization.

-

Washing: Wash the cells once with cold PBS.

-

Staining: Resuspend the cell pellet in 100-500 µL of PI staining solution.

-

Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. PI-positive cells are considered non-viable.

Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1 Dye

This protocol measures the effect of this compound on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and apoptosis.

Experimental Workflow:

Materials:

-

Mouse cell line of interest

-

Complete cell culture medium

-

This compound

-

Apoptotic stimulus

-

JC-1 reagent kit

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Follow steps 1-4 as described in Protocol 1.

-

JC-1 Staining: Add JC-1 staining solution to the cells at a final concentration of 1-10 µM and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Wash the cells with assay buffer provided in the kit.

-

Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Protocol 3: Caspase-3 Activation Assay

This protocol determines the effect of this compound on the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Experimental Workflow:

Materials:

-

Mouse cell line of interest

-

This compound

-

Apoptotic stimulus

-

Cell lysis buffer

-

Caspase-3 colorimetric or fluorometric assay kit (containing a substrate like Ac-DEVD-pNA or Ac-DEVD-AMC)

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with this compound and an apoptotic stimulus as described in Protocol 1.

-

Cell Lysis: After incubation, lyse the cells using the lysis buffer provided in the assay kit.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

-

Caspase-3 Assay: Incubate a specific amount of cell lysate with the caspase-3 substrate in a 96-well plate according to the manufacturer's instructions.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase-3 activity.

Protocol 4: Co-Immunoprecipitation of VDAC2 and BAK

This protocol can be used to demonstrate the stabilizing effect of this compound on the VDAC2-BAK interaction.

Experimental Workflow:

Materials:

-

Mouse cell line expressing VDAC2 and BAK

-

This compound

-

Apoptotic stimulus (optional, to show dissociation)

-

Non-denaturing lysis buffer (e.g., containing 1% digitonin)

-

Anti-VDAC2 antibody

-

Protein A/G magnetic beads or agarose

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-BAK antibody

Procedure:

-

Cell Treatment: Treat cells with this compound (e.g., 1-10 µM) for a few hours. A control group treated with an apoptotic stimulus can be included to demonstrate the dissociation of the VDAC2-BAK complex, which this compound is expected to prevent.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an anti-VDAC2 antibody overnight at 4°C.

-

Bead Capture: Add protein A/G beads and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-BAK antibody to detect the co-immunoprecipitated BAK. An increase in the amount of co-precipitated BAK in the this compound-treated sample compared to the control would indicate stabilization of the VDAC2-BAK complex.

Conclusion